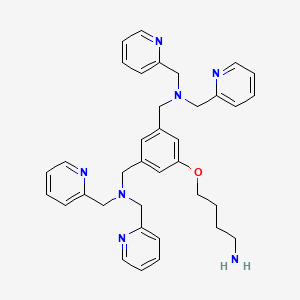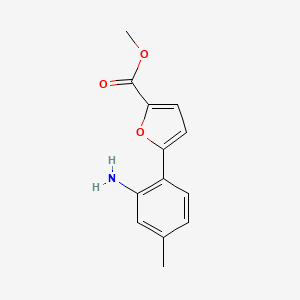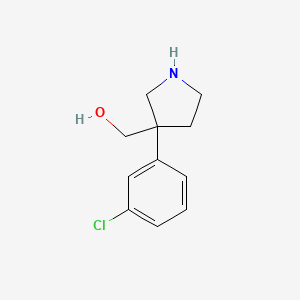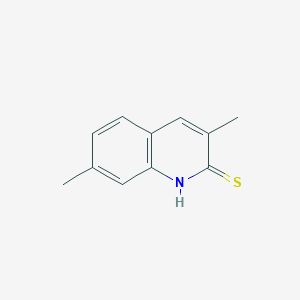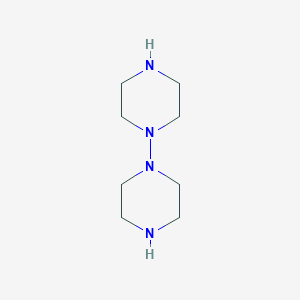
1,1'-Bipiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bipiperazine is an organic compound with the molecular formula C8H18N4. It consists of two piperazine rings connected by a single bond. Piperazine derivatives, including 1,1’-Bipiperazine, are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Bipiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, intermolecular cycloaddition of alkynes bearing amino groups is also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For instance, the catalytic amination of monoethanolamine and ammonia can yield piperazine as a by-product . Another method includes the cyclization of ethylenediamine with dichloroethane .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Bipiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are often employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding N-oxides, while reduction can yield amines.
Scientific Research Applications
1,1’-Bipiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a ligand in the study of protein-ligand interactions.
Medicine: Piperazine derivatives are known for their antihistamine, anticancer, and antimicrobial properties.
Industry: It is used in the production of surfactants, antioxidants, and synthetic resins.
Mechanism of Action
The mechanism of action of 1,1’-Bipiperazine involves its interaction with molecular targets such as GABA receptors. It acts as a GABA receptor agonist, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This action is mediated through the inhibitory GABA receptor pathway .
Comparison with Similar Compounds
Piperazine: A simpler analog with a single piperazine ring.
1,4-Diazacyclohexane: Another piperazine derivative with different substitution patterns.
Uniqueness: 1,1’-Bipiperazine is unique due to its dual piperazine ring structure, which imparts distinct chemical and biological properties compared to its simpler analogs .
Properties
Molecular Formula |
C8H18N4 |
|---|---|
Molecular Weight |
170.26 g/mol |
IUPAC Name |
1-piperazin-1-ylpiperazine |
InChI |
InChI=1S/C8H18N4/c1-5-11(6-2-9-1)12-7-3-10-4-8-12/h9-10H,1-8H2 |
InChI Key |
HSXGVUKUWYPECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


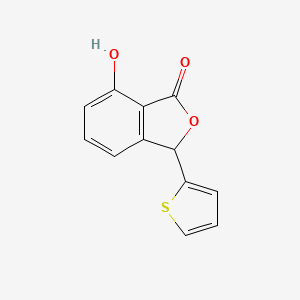
![6-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11766774.png)
![1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene](/img/structure/B11766780.png)
![N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11766792.png)
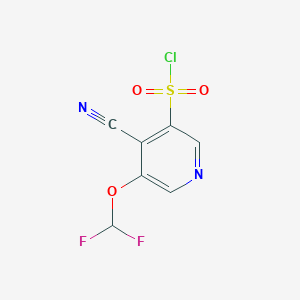
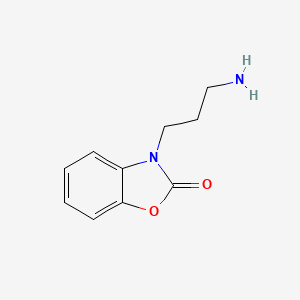
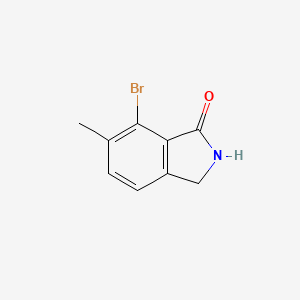
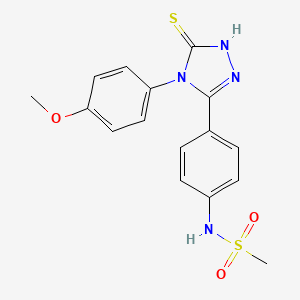
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
